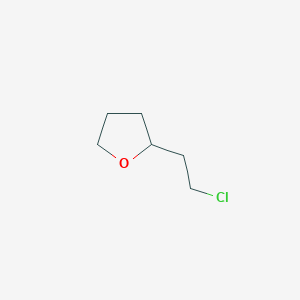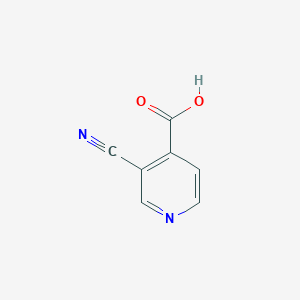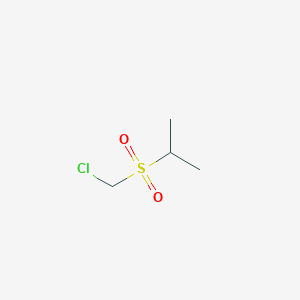
4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole, also known as CMTPT, is a synthetic triazole compound with potential for use in scientific research. It is a member of the triazole family and is characterized by its triazole ring structure and the presence of a chlorine atom in the 4-position. CMTPT has a variety of applications, ranging from the development of new drugs to the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of triazole derivatives, including those structurally related to "4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole," is in corrosion inhibition. For instance, triazole compounds have been shown to effectively inhibit the corrosion of mild steel in acidic mediums. These inhibitors operate by adsorbing onto the metal surface, forming a protective barrier that reduces corrosion rates. The effectiveness of such compounds can be attributed to their molecular structure, which allows for strong adsorption onto metal surfaces through the formation of a chemisorbed layer, as demonstrated in research examining the corrosion control of mild steel using triazole derivatives in hydrochloric acid medium (Bentiss et al., 2009).
Synthesis of Derivatives and Biological Applications
Triazole derivatives, including "4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole," play a crucial role in the synthesis of pharmacologically active compounds. Their versatility allows for the creation of a wide range of derivatives with potential biological activities. For example, the preparation of some 1,2,4-triazole and benzotriazole ester derivatives has been explored, highlighting the chemical versatility of triazole compounds for generating substances that could have significant biological applications (Toumani, 2017).
Material Science and Energetic Materials
In material science, "4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole" and its derivatives have been utilized in the development of energetic materials. These materials are designed to release energy rapidly and are applicable in various fields, including explosives and propellants. Research in this area focuses on synthesizing triazolyl- or triazolium-functionalized unsymmetrical energetic salts, demonstrating the compound's potential in creating high-density materials with good thermal stability (Wang et al., 2007).
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(2-methoxyphenyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-15-10-5-3-2-4-9(10)14-7-8(6-11)12-13-14/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOBEPZQQAZXFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(N=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Azabicyclo[3.2.1]octan-8-ylmethanol](/img/structure/B1455610.png)



